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molecular formula C10H16K2O4 B1623173 Dipotassium sebacate CAS No. 52457-55-3

Dipotassium sebacate

Cat. No. B1623173
M. Wt: 278.43 g/mol
InChI Key: AHMROPIAMLLAPW-UHFFFAOYSA-L
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Patent
US06591548B2

Procedure details

Such a salt was prepared through the following procedure: 432 grams of distilled water, 100 grams of Sebacic Acid (available from Arizona Chemical) and 112 grams of 45% KOH (available through Brenntag Southeast distributors) was added to a 1000 ml three neck round bottom flask. The flask was purged with nitrogen and heated to 80-90° C. and held for 2 hours. The acid value of the resulting product was 0.28 mg KOH/gram of sample.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
432 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[OH-].[K+:16]>O>[C:1]([O-:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O-:12])=[O:11].[K+:16].[K+:16] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCC(=O)O)(=O)O
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[K+]
Name
three
Quantity
1000 mL
Type
reactant
Smiles
Name
Quantity
432 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Such a salt was prepared through the following procedure
CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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